molecular formula C22H22N2O4 B1164864 (R,S)-Ambrisentan

(R,S)-Ambrisentan

Número de catálogo B1164864
Peso molecular: 378.42
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CAS Number: 177036-94-1 ((S)-Ambrisentan)

Aplicaciones Científicas De Investigación

Application in Pulmonary Arterial Hypertension (PAH) Treatment

Ambrisentan, a propanoic acid-based, A-selective endothelin receptor antagonist, has shown efficacy in the treatment of pulmonary arterial hypertension (PAH). Studies like the Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Study 1 and 2 (ARIES-1 and ARIES-2) have demonstrated its ability to improve exercise capacity in patients with PAH. Significant improvements were observed in the 6-minute walk distance, World Health Organization functional class, Short Form-36 Health Survey score, Borg dyspnea score, and B-type natriuretic peptide plasma concentrations. Ambrisentan was also well-tolerated with a low risk of aminotransferase abnormalities (Galiè et al., 2008).

Efficacy in Combination with Other Drugs

Research on the combination of ambrisentan with other drugs, such as warfarin, has indicated that ambrisentan does not significantly affect the pharmacokinetics and pharmacodynamics of warfarin. This suggests that significant dose adjustments of either drug are unlikely to be required when co-administered (Walker et al., 2009).

Impact on Patients with Portopulmonary Hypertension

Ambrisentan has shown promising results in patients with portopulmonary hypertension (POPH), a form of pulmonary arterial hypertension. It has demonstrated significant improvements in pulmonary hemodynamic responses without adverse effects on hepatic function, indicating its potential as a monotherapy for POPH (Cartin-Ceba et al., 2011).

Application in Neonatal Chronic Lung Disease

In neonatal rats with chronic lung disease, ambrisentan showed potential as a novel therapeutic agent. It prolonged survival, reduced lung injury, pulmonary arterial hypertension, and right ventricular hypertrophy through a nitric oxide synthase-independent mechanism. However, it did not affect inflammation and alveolar and vascular development in neonatal rats with chronic lung disease (Wagenaar et al., 2013).

Long-term Effects on Clinical Status and Exercise Capacity

Long-term studies of ambrisentan have highlighted its safety and efficacy over a period of two years in patients with PAH. This included sustained improvements in exercise capacity and a low risk of clinical worsening and death in patients with PAH. Ambrisentan was generally well tolerated with a low risk of aminotransferase abnormalities over the study period (Oudiz et al., 2009).

Diverse Population of Patients with Pulmonary Hypertension

Propiedades

Nombre del producto

(R,S)-Ambrisentan

Fórmula molecular

C22H22N2O4

Peso molecular

378.42

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.